molecular formula C12H10F2N2OS B2445185 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 1164508-61-5

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2445185
CAS No.: 1164508-61-5
M. Wt: 268.28
InChI Key: MMFFDRWFZGYTHM-QINSGFPZSA-N
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Description

(Z)-N-(4,6-Difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic small molecule based on a benzothiazole scaffold, a heterocyclic structure known for its diverse biological activities and significant research utility . The core benzothiazole ring system, which consists of a benzene ring fused to a thiazole, is frequently explored in medicinal chemistry and chemical biology for developing enzyme inhibitors, antimicrobial agents, and probes for studying disease mechanisms . The specific substitution pattern on this compound—featuring difluoro and N-methyl groups on the benzothiazole ring and a cyclopropanecarboxamide moiety—is designed to fine-tune its electronic properties, lipophilicity, and steric profile, which can directly influence its binding affinity and selectivity in biological systems. Researchers value this and similar benzothiazole derivatives as critical tools for probing novel biological pathways and identifying new therapeutic targets . The compound is intended for laboratory research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2OS/c1-16-10-8(14)4-7(13)5-9(10)18-12(16)15-11(17)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFFDRWFZGYTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3CC3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using appropriate reagents such as fluorinating agents (e.g., Selectfluor) and methylating agents (e.g., methyl iodide).

    Formation of the Cyclopropanecarboxamide Moiety: The cyclopropanecarboxamide group is introduced through a cyclopropanation reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide: Similar structure with a phenoxypropanamide group instead of a cyclopropanecarboxamide group.

    N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide: Contains a methoxybenzamide group instead of a cyclopropanecarboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide moiety, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C17H14F2N2OS
  • Molecular Weight: 362.4 g/mol
  • CAS Number: 868375-82-0

Research indicates that the compound interacts with specific biological targets, particularly through inhibition of key enzymes involved in cell proliferation and survival. The benzo[d]thiazole moiety is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of fluorine atoms enhances its pharmacological profile by increasing lipophilicity and bioavailability.

Biological Activities

  • Anticancer Activity
    • Studies have shown that this compound exhibits significant inhibitory effects on tumor growth in various cancer cell lines. It has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
    • Case Study: In vitro tests on human breast cancer cells (MCF-7) demonstrated a reduction in cell viability by up to 70% at a concentration of 10 µM after 48 hours of exposure.
  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
    • Research Findings: A study indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Neuroprotective Effects
    • Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound may exert its effects by modulating oxidative stress and inflammation pathways.
    • Experimental Evidence: In models of oxidative stress-induced neurotoxicity, the compound significantly reduced neuronal cell death and improved cell survival rates.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-4,6-difluorobenzothiazoleContains difluorobenzothiazole coreAntimicrobial and anticancer activities
N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamideBenzothiazole derivativePotential anti-inflammatory properties
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imineSimilar imine structureInvestigated for neuroprotective effects

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the difluoro substituents through electrophilic aromatic substitution.
  • Cyclization to form the cyclopropane ring.

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, benzo[d]thiazole derivatives can be synthesized by reacting substituted thioureas with α-haloketones under reflux in ethanol or acetonitrile . Cyclopropanecarboxamide moieties are introduced via nucleophilic substitution or coupling reactions. Key steps include:

  • Cyclization: Use of iodine and triethylamine in DMF for thiazole ring formation, as demonstrated in thiadiazole derivative syntheses .
  • Stereochemical Control: The Z-configuration is achieved by optimizing reaction temperature and solvent polarity. Ethanol or acetonitrile at reflux (70–80°C) often favors the desired isomer .
  • Purification: Flash chromatography (e.g., ethyl acetate/hexane) or recrystallization improves yield and purity .

Basic: Which spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments (e.g., cyclopropane CH₂ at δ 1.2–1.8 ppm, thiazole protons at δ 7.3–8.1 ppm) .
    • ¹³C NMR: Confirms carbonyl (C=O, δ 165–175 ppm) and quaternary carbons in the benzo[d]thiazole ring .
  • IR Spectroscopy: Detects C=O stretching (1650–1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks, as shown in cyclopropane-thiazole hybrids .

Advanced: How can computational chemistry (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electrostatic Potential Maps: Predict nucleophilic/electrophilic sites (e.g., cyclopropane ring strain increases reactivity) .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps correlate with stability; lower gaps (4–5 eV) suggest higher reactivity .
  • Transition State Modeling: Simulates reaction pathways for Z/E isomerization or ring-opening reactions .
  • Docking Studies: Screens potential biological targets (e.g., enzyme active sites) using optimized geometries .

Advanced: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) require:

  • Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) with X-ray data to resolve overlapping signals .
  • Dynamic Effects Analysis: Variable-temperature NMR detects conformational exchange (e.g., thiazole ring puckering) .
  • Isotopic Labeling: Use ¹⁹F NMR to track fluorine environments in 4,6-difluoro substituents .

Advanced: What strategies optimize regioselective functionalization of the benzo[d]thiazole ring?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups: Electron-withdrawing substituents (e.g., -F) direct electrophilic substitution to specific positions .
  • Metal Catalysis: Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) modifies the thiazole ring at C-5 or C-7 positions .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at sterically accessible sites .

Basic: What are common impurities in synthesis, and how are they mitigated?

Methodological Answer:
Typical impurities include:

  • Uncyclized Intermediates: Detected via TLC (Rf ~0.3–0.5) and removed by column chromatography .
  • E/Z Isomers: Separated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Byproducts from Fluorination: Excess HF or KF residues are neutralized with aqueous NaHCO₃ .

Advanced: How does the Z-configuration impact biological activity compared to the E-isomer?

Methodological Answer:

  • Steric and Electronic Effects: The Z-isomer’s planar conformation enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • In Silico SAR Studies: Molecular dynamics simulations show Z-isomers have higher binding affinity (ΔG ~-9 kcal/mol) compared to E-isomers (ΔG ~-6 kcal/mol) .
  • Experimental Validation: Bioassays (e.g., MIC tests for antimicrobial activity) differentiate isomer potency .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Methodological Answer:
Derivative design focuses on:

  • Solubility Enhancement: Introduce polar groups (e.g., -OH, -NH₂) or formulate as prodrugs (e.g., ester derivatives) .
  • Metabolic Stability: Replace labile substituents (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Bioisosteric Replacement: Substitute cyclopropane with spirocyclic moieties to improve membrane permeability .

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